3-Formylfuran-2-boronic acid 3-Formylfuran-2-boronic acid
Brand Name: Vulcanchem
CAS No.: 27339-38-4
VCID: VC21080535
InChI: InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
SMILES: B(C1=C(C=CO1)C=O)(O)O
Molecular Formula: C5H5BO4
Molecular Weight: 139.9 g/mol

3-Formylfuran-2-boronic acid

CAS No.: 27339-38-4

Cat. No.: VC21080535

Molecular Formula: C5H5BO4

Molecular Weight: 139.9 g/mol

* For research use only. Not for human or veterinary use.

3-Formylfuran-2-boronic acid - 27339-38-4

Specification

CAS No. 27339-38-4
Molecular Formula C5H5BO4
Molecular Weight 139.9 g/mol
IUPAC Name (3-formylfuran-2-yl)boronic acid
Standard InChI InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Standard InChI Key JUZCSXHYOWVCHI-UHFFFAOYSA-N
SMILES B(C1=C(C=CO1)C=O)(O)O
Canonical SMILES B(C1=C(C=CO1)C=O)(O)O

Introduction

Chemical Properties and Structure

3-Formylfuran-2-boronic acid is characterized by its heterocyclic structure containing a furan ring with two key functional groups: a formyl group (–CHO) at the C-3 position and a boronic acid moiety (–B(OH)₂) at the C-2 position. The chemical formula is C₅H₅BO₄ with a molecular weight of 139.90 g/mol . The compound's structure can be represented by the InChI notation: InChI=1/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H .

Structural Features

The furan ring contributes to the aromatic properties of the compound, while the formyl group introduces reactivity typical of aldehydes. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it particularly useful in organic synthesis . This bifunctional nature—combining both the aldehyde and boronic acid reactivity—provides unique synthetic opportunities.

Common Names and Identifiers

ParameterInformation
Chemical Name3-Formylfuran-2-boronic acid
CAS Number27339-38-4
Synonyms2-Borono-3-furaldehyde, (3-Formylfuran-2-yl)boronic acid
Molecular FormulaC₅H₅BO₄
European Community (EC) Number672-303-1
MDL NumberMFCD01075680

Table 1: Identification parameters of 3-Formylfuran-2-boronic acid

Physical Properties

3-Formylfuran-2-boronic acid is typically a white to off-white solid, though commercial samples may appear slightly colored. It demonstrates solubility in polar solvents such as water and alcohols, which is consistent with its polar functional groups .

Physical Property Data

PropertyValue
Physical StateSolid (powder)
ColorWhite to off-white (pure); may appear colored in commercial samples
Melting Point~150 °C (with decomposition)
Molecular Weight139.90 g/mol
SolubilitySoluble in polar solvents (water, alcohols)
Storage TemperatureAmbient; some sources recommend storage under inert atmosphere or freezing

Table 2: Physical properties of 3-Formylfuran-2-boronic acid

Reactivity and Chemical Behavior

The compound's chemical behavior is dominated by two reactive centers: the boronic acid group and the aldehyde functionality. The boronic acid moiety readily participates in coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki reaction .

Boronic Acid Reactivity

The boronic acid group (–B(OH)₂) serves as a nucleophilic partner in cross-coupling reactions, enabling carbon-carbon bond formation. This reactivity is particularly valuable in the synthesis of complex organic molecules . The ability to form reversible covalent bonds with diols also makes boronic acids useful in sensing applications and in developing controlled-release systems.

Aldehyde Functionality

The formyl group at the C-3 position exhibits typical aldehyde reactivity, including nucleophilic addition reactions, oxidation, and reduction. The presence of this group allows for further functionalization of the molecule through reactions such as reductive amination, Wittig olefination, and aldol condensations.

Applications in Chemical Synthesis

3-Formylfuran-2-boronic acid has significant value in organic synthesis due to its bifunctional nature and participation in important carbon-carbon bond-forming reactions.

Cross-Coupling Reactions

The primary application of 3-Formylfuran-2-boronic acid is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides . The reaction is widely used in pharmaceutical synthesis, materials science, and natural product preparation.

Hazard TypeClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Table 3: GHS classification of 3-Formylfuran-2-boronic acid

Precautionary Statements

The following precautionary statements apply to this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

SupplierProduct ReferencePurityQuantityPrice Range (EUR)Estimated Delivery
UnspecifiedIN-DA003JI598%100mg157.00Apr 21, 2025
Unspecified54-OR866897%UndefinedTo inquireApr 22, 2025
Unspecified3D-FF149403Min. 95%1g-5g597.00-1,599.00Jun 16, 2025
Thermo Scientific-≥97%---

Table 4: Commercial availability of 3-Formylfuran-2-boronic acid

The compound is typically sold in quantities ranging from 100mg to 5g, reflecting its specialty nature and use primarily in research settings rather than industrial applications.

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